molecular formula C29H33NO4 B1683032 Trifarotene CAS No. 895542-09-3

Trifarotene

Cat. No. B1683032
M. Wt: 459.6 g/mol
InChI Key: MFBCDACCJCDGBA-UHFFFAOYSA-N
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Description

Trifarotene, sold under the brand name Aklief, is a medication for the topical treatment of acne vulgaris . It is a retinoid, specifically, a fourth-generation selective retinoic acid receptor (RAR)-γ agonist . It was approved for medical use in the United States in October 2019 .


Synthesis Analysis

Trifarotene is a new drug with retinoic acid receptor activity and selectivity for retinoic acid receptor-γ . The reported studies aimed at assessing the clinical pharmacology and safety of trifarotene . A unique set of 67 genes modulated by trifarotene are primarily involved in cellular migration, inflammation, and extracellular matrix reorganization .


Molecular Structure Analysis

Trifarotene has a molecular formula of C29H33NO4 . It is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs) .


Chemical Reactions Analysis

Trifarotene exerts its effects via agonism at retinoid receptors. These receptors function to alter DNA transcription, resulting in downstream modulation of the expression of various genes involved in acne pathogenesis . It may be associated with skin irritation and should not be applied to cuts, abrasions, or otherwise damaged skin .


Physical And Chemical Properties Analysis

Trifarotene has a molecular weight of 459.59 g/mol . The percent composition is C 75.79%, H 7.24%, N 3.05%, O 13.92% .

Scientific Research Applications

Transcriptomics Analysis and Acne Treatment

Trifarotene, a topical retinoid selective for the retinoic acid receptor gamma, has been shown to reverse acne-related gene expression changes. A study by Dréno et al. (2021) revealed that trifarotene modulates 67 genes primarily involved in cellular migration, inflammation, and extracellular matrix reorganization. This indicates its novel action in acne treatment by affecting both epidermal and immune components of acne pathogenesis.

Trifarotene's Development and Approval

The development of trifarotene, leading to its first global approval for acne vulgaris, was documented by Scott (2019). Trifarotene represents a significant advancement in retinoid technology, being a first-in-class, fourth-generation retinoid.

Dermatological Applications

Trifarotene's applications extend beyond acne treatment. Cosio et al. (2021) explored its use in various dermatological diseases, including congenital ichthyosis and primary cutaneous lymphomas, highlighting its potential in treating non-melanoma skin cancers and fungal infections.

Pharmacology and Safety

The clinical pharmacology and safety of trifarotene were extensively investigated by Wagner et al. (2020). They found that systemic absorption of trifarotene was generally unquantifiable, indicating a favorable safety profile, especially when used in the treatment of extensive skin areas like the back and chest.

Efficacy in Treating Facial and Truncal Acne

Research by Bell et al. (2020) and Tan et al. (2019) demonstrated trifarotene's efficacy in treating both facial and truncal acne, with high success rates and favorable safety profiles.

Future Directions

Trifarotene has been uniquely studied in the treatment of both facial and truncal acne . Despite the FDA’s 2014 approval of trifarotene for the treatment of lamellar ichthyosis, no data on large-scale trials are currently available . Future clinical trials and the clinical applicability of this novel medication in the treatment of acne are also discussed .

properties

IUPAC Name

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBCDACCJCDGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237781
Record name Trifarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene.
Record name Trifarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Trifarotene

CAS RN

895542-09-3
Record name 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895542-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifarotene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trifarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8RN2W0HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

245C
Record name Trifarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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